molecular formula C18H19NO5 B6412581 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid CAS No. 1261915-53-0

3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid

Cat. No.: B6412581
CAS No.: 1261915-53-0
M. Wt: 329.3 g/mol
InChI Key: HHBLZMWUOMDNPP-UHFFFAOYSA-N
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Description

3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a benzoic acid moiety with a hydroxyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid typically involves the protection of the amine group with a BOC group, followed by the introduction of the hydroxyl and carboxyl groups. One common method involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine to form the BOC-protected intermediate. This intermediate is then subjected to further functionalization to introduce the benzoic acid moiety and the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid involves its ability to interact with various molecular targets through its functional groups. The BOC-protected amine can be deprotected to form a free amine, which can then interact with enzymes or receptors. The hydroxyl and carboxyl groups can participate in hydrogen bonding and ionic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(4-BOC-Aminophenyl)-4-hydroxybenzoic acid
  • 3-(4-BOC-Aminophenyl)-6-hydroxybenzoic acid
  • 3-(4-BOC-Aminophenyl)-5-methoxybenzoic acid

Comparison: 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxyl group on the benzoic acid moiety, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different binding affinities and selectivities in biological systems, making it a valuable tool in medicinal chemistry and drug design.

Properties

IUPAC Name

3-hydroxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-14-6-4-11(5-7-14)12-8-13(16(21)22)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBLZMWUOMDNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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